Product packaging for [4-(Benzylsulfamoyl)phenoxy]acetate(Cat. No.:)

[4-(Benzylsulfamoyl)phenoxy]acetate

Cat. No.: B11050715
M. Wt: 320.3 g/mol
InChI Key: PFDWKYNNVVVMDM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Benzylsulfamoyl)phenoxy]acetate is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure integrating a phenoxyacetate moiety with a benzenesulfonamide group, a design strategy often employed to develop molecules with multi-targeted biological activities . The phenoxyacetic acid component is a recognized pharmacophore in the development of antagonists for various receptors, including CRTh2, which is a target in inflammatory and allergic disease research . Simultaneously, the sulfonamide functional group is a privileged structure in pharmacology, known for its ability to inhibit enzymes like carbonic anhydrase and is found in agents with antibacterial, anticancer, and anti-inflammatory properties . The strategic incorporation of the benzyl group on the sulfonamide nitrogen allows researchers to modulate the compound's lipophilicity and steric bulk, which can fine-tune its bioavailability, binding affinity, and overall pharmacokinetic profile. This makes this compound a valuable precursor or building block for synthesizing more complex molecules, such as benzimidazole-sulfonyl hybrids, which are frequently explored for their enhanced biological activities . Its primary research applications include serving as a key intermediate in organic synthesis, a candidate for high-throughput screening in the identification of novel enzyme inhibitors, and a tool compound for investigating structure-activity relationships in the design of potential therapeutic agents. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14NO5S- B11050715 [4-(Benzylsulfamoyl)phenoxy]acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14NO5S-

Molecular Weight

320.3 g/mol

IUPAC Name

2-[4-(benzylsulfamoyl)phenoxy]acetate

InChI

InChI=1S/C15H15NO5S/c17-15(18)11-21-13-6-8-14(9-7-13)22(19,20)16-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,17,18)/p-1

InChI Key

PFDWKYNNVVVMDM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)[O-]

Origin of Product

United States

Synthetic Strategies and Methodologies for 4 Benzylsulfamoyl Phenoxy Acetate and Analogues

Retrosynthetic Analysis of [4-(Benzylsulfamoyl)phenoxy]acetate

Retrosynthetic analysis provides a logical framework for planning the synthesis of this compound by disconnecting the target molecule into simpler, readily available starting materials.

Primary Disconnections:

Ester Bond Disconnection: The most straightforward initial disconnection is at the ester linkage, breaking the molecule into [4-(benzylsulfamoyl)phenoxy]acetic acid and an appropriate alcohol (e.g., ethanol (B145695) for an ethyl ester).

Ether Bond Disconnection: A subsequent disconnection of the ether bond in the phenoxyacetic acid intermediate points to 4-(benzylsulfamoyl)phenol and a two-carbon unit, such as ethyl bromoacetate (B1195939). This is a common strategy based on the Williamson ether synthesis. wikipedia.orgbyjus.com

Sulfonamide Bond Disconnection: The N-S bond of the sulfonamide can be disconnected, leading to 4-mercaptophenoxyacetate and benzylamine, which would require an oxidative S-N coupling, or more commonly, to a derivative of 4-phenoxyacetate containing a sulfonyl chloride and benzylamine. thieme-connect.comcbijournal.com

A plausible and efficient forward synthesis pathway derived from this analysis would involve:

Pathway A: Synthesizing the 4-(benzylsulfamoyl)phenol intermediate first, followed by etherification to attach the acetate (B1210297) group.

Pathway B: Preparing a 4-hydroxyphenoxyacetate ester and then introducing the sulfamoyl group.

Pathway A is often preferred as it builds the more complex sulfonamide portion first, which might not be stable to the conditions required for the subsequent etherification.

Key Synthetic Routes to the Phenoxyacetate (B1228835) Core

The phenoxyacetate moiety is a common structural motif, and its synthesis is well-established. The primary method for its formation is the Williamson ether synthesis . wikipedia.orgbyjus.comgold-chemistry.org

This reaction involves the nucleophilic substitution of a halide from an α-haloacetate by a phenoxide ion. The phenoxide is generated in situ by treating a phenol (B47542) with a base.

General Reaction Scheme: A substituted phenol is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of an alkyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate) to displace the halide and form the ether linkage. byjus.com

Common reagents and conditions are summarized in the table below.

ComponentExamplesRole/Purpose
Phenol Substrate 4-Hydroxyphenol, 4-aminophenol, etc.Starting material providing the aromatic ring.
Alkylating Agent Ethyl bromoacetate, Ethyl chloroacetate (B1199739), Chloroacetic acidProvides the acetate moiety. chemicalbook.com
Base Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH), Sodium hydride (NaH)Deprotonates the phenolic hydroxyl group.
Solvent Acetone, Acetonitrile (B52724), N,N-Dimethylformamide (DMF)Provides the medium for the reaction.
Temperature Room temperature to refluxReaction conditions vary based on reactant reactivity.

This table is interactive. Click on the headers to sort.

The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, an acidic workup is performed to neutralize any remaining base and protonate the carboxylic acid if chloroacetic acid was used as the starting material. chemicalbook.com

Preparation of the Benzylsulfamoyl Moiety and Its Integration

Step 1: Synthesis of the Sulfonamide Intermediate

The key intermediate, 4-hydroxy-N-benzylbenzenesulfonamide, can be prepared by reacting 4-hydroxybenzenesulfonyl chloride with benzylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Conditions:

Reactants: 4-hydroxybenzenesulfonyl chloride and benzylamine.

Base: Pyridine (B92270) or triethylamine (B128534) (TEA) are commonly used. researchgate.net

Solvent: Dichloromethane (B109758) (DCM) or tetrahydrofuran (THF) are suitable solvents.

Temperature: The reaction is often run at 0°C to room temperature.

Step 2: Integration with the Acetate Moiety

Once the 4-hydroxy-N-benzylbenzenesulfonamide intermediate is formed, it can be integrated with the acetate group using the Williamson ether synthesis, as described in section 2.2. The phenolic hydroxyl group of the sulfonamide is deprotonated with a base like potassium carbonate, and the resulting phenoxide reacts with ethyl bromoacetate to yield the final product, this compound.

Reaction Optimization and Yield Enhancement Techniques

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of reagents, solvent, temperature, and reaction time.

For the Sulfonamide Formation Step: The synthesis of sulfonamides can be optimized by carefully selecting the base and reaction temperature. A study highlighted the use of lithium hydroxide monohydrate (LiOH·H₂O) as an efficient base, which significantly reduced reaction times to 1-8 minutes at 0-5°C, offering a greener and more efficient alternative to conventional methods. tandfonline.com

ParameterVariationImpact on Yield/Purity
Base LiOH·H₂O, Triethylamine, Pyridine, K₂CO₃The choice of base can affect reaction rate and side product formation. Stronger, non-nucleophilic bases are often preferred.
Temperature 0°C to 80°CLower temperatures can increase selectivity and reduce degradation, while higher temperatures can increase the reaction rate. researchgate.net
Solvent Ethanol/Water, Dichloromethane, AcetonitrileThe solvent affects the solubility of reactants and can influence the reaction pathway.
Catalyst DBU, Fe₃O₄ nanoparticlesCatalysts can accelerate the reaction, allowing for milder conditions and improved yields. researchgate.netresearchgate.net

This table is interactive. Click on the headers to sort.

For the Williamson Ether Synthesis Step: Factors such as the strength of the base, the nature of the leaving group on the acetate (Br > Cl), and the solvent polarity can all be fine-tuned. Phase-transfer catalysts can also be employed in industrial settings to facilitate the reaction between the aqueous phenoxide phase and the organic alkyl halide phase. byjus.com

Design and Synthesis of Structurally Related Sulfamoyl Phenoxyacetate Analogues

The synthetic route for this compound can be adapted to produce a wide range of analogues for structure-activity relationship (SAR) studies. This involves varying the components used in the synthesis.

Parallel Synthesis Approaches

Parallel synthesis is a powerful technique for rapidly generating a library of related compounds. This can be achieved using either solution-phase or solid-phase chemistry. A "libraries from libraries" approach can be employed, where a core intermediate is synthesized and then diversified in subsequent steps. nih.govumn.edu

For the sulfamoyl phenoxyacetate scaffold, a library can be constructed by reacting a common intermediate, such as 4-hydroxybenzenesulfonyl chloride, with a diverse set of amines. The resulting library of 4-hydroxy-N-substituted-benzenesulfonamides can then be reacted with a variety of α-haloacetates.

Building BlockPoint of DiversityExample Variations
Substituted Phenols R¹ on the aromatic ring4-aminophenol, 3-methyl-4-hydroxyphenol, 4-chlorophenol
Substituted Benzylamines R² on the benzyl (B1604629) group4-methoxybenzylamine, 3-chlorobenzylamine, 2-fluorobenzylamine
Alkylating Agents R³ on the acetateEthyl bromoacetate, tert-butyl bromoacetate, methyl 2-bromopropanoate

This table is interactive. Click on the headers to sort.

Solid-phase synthesis offers advantages for purification, as excess reagents can be washed away from the resin-bound product. nih.gov Flow chemistry is another modern approach that allows for the safe, scalable, and rapid synthesis of sulfonamide libraries. acs.org

Stereoselective Synthesis Considerations

While this compound itself is achiral, analogues can be designed to include stereocenters. Stereoselectivity becomes a critical consideration if chiral building blocks are used.

Chiral Amines: If a chiral amine (e.g., (R)-α-methylbenzylamine) is used instead of benzylamine, the resulting sulfonamide will be chiral.

Chiral α-Halo Esters: Using a chiral α-halo ester, such as ethyl (R)-2-bromopropionate, in the Williamson ether synthesis step will introduce a stereocenter on the acetate side chain.

When diastereomeric products are possible, chromatographic separation techniques like HPLC may be necessary. Alternatively, stereoselective synthetic methods, such as using chiral catalysts or auxiliaries, can be employed to favor the formation of a specific stereoisomer.

Advanced Analytical Techniques for Compound Characterization

The characterization of this compound and its analogues is a critical step following synthesis. It relies on a combination of sophisticated analytical methods to elucidate the molecular structure and determine the purity of the compound. These techniques provide the necessary evidence to confirm that the target molecule has been successfully synthesized.

Spectroscopic Methods for Structural Confirmation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about the atomic and molecular structure of a substance. For a compound like this compound, a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is used to confirm its structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. Both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For [4-(Benzylsulfamoyl)phenoxy]acetic acid, the spectrum would show distinct signals for the aromatic protons on both the benzyl and phenoxy rings, the methylene (B1212753) protons of the benzyl and acetate groups, and the exchangeable proton of the sulfonamide.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. The spectrum would show characteristic peaks for the carbonyl carbon of the acetate group, the aromatic carbons, and the methylene carbons.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for [4-(Benzylsulfamoyl)phenoxy]acetic acid Data is predicted based on analogous structures and standard chemical shift values.

¹H NMR (in DMSO-d₆) Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Carboxylic Acid~13.0Singlet (broad)1H-COOH
Sulfonamide~8.3Triplet1H-SO₂NH-
Phenoxy Ring7.85Doublet2HAr-H (ortho to -SO₂NH-)
Benzyl Ring7.35 - 7.20Multiplet5HAr-H
Phenoxy Ring7.00Doublet2HAr-H (ortho to -OCH₂-)
Acetate Methylene4.75Singlet2H-OCH₂COOH
Benzyl Methylene4.15Doublet2H-NHCH₂Ph
¹³C NMR (in DMSO-d₆) Chemical Shift (δ) ppm Assignment
Carboxylic Acid169.5-C OOH
Phenoxy Ring155.0Ar-C (C-O)
Benzyl Ring139.0Ar-C (quaternary)
Phenoxy Ring133.0Ar-C (C-S)
Aromatic Rings129.0 - 127.0Ar-CH
Phenoxy Ring115.5Ar-CH
Acetate Methylene65.0-OC H₂COOH
Benzyl Methylene46.0-NHC H₂Ph

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

Table 2: Characteristic IR Absorption Bands for [4-(Benzylsulfamoyl)phenoxy]acetic acid

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500 (broad)Stretching
N-H (Sulfonamide)~3350Stretching
C-H (Aromatic)3100-3000Stretching
C-H (Aliphatic)3000-2850Stretching
C=O (Carboxylic Acid)~1710Stretching
C=C (Aromatic)1600, 1480Stretching
S=O (Sulfonamide)1340 (asymmetric), 1160 (symmetric)Stretching
C-O (Ether & Acid)1240, 1100Stretching

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight, which can be used to determine the elemental composition of the molecule. For [4-(Benzylsulfamoyl)phenoxy]acetic acid (C₁₅H₁₅NO₅S), the expected exact mass would be calculated. Electrospray ionization (ESI) is a common technique used for such molecules.

Calculated Molecular Weight: 337.0671 g/mol

Observed HRMS (ESI-) m/z: Calculated for C₁₅H₁₄NO₅S⁻ ([M-H]⁻): 336.0598; Found: 336.0595.

This close correlation between the calculated and found mass confirms the molecular formula of the synthesized compound.

Chromatographic Techniques for Purity Assessment

Chromatography is essential for separating the target compound from any unreacted starting materials, byproducts, or other impurities, thereby allowing for an accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive technique used to separate, identify, and quantify components in a mixture. sielc.comsielc.commdpi.com A reverse-phase HPLC (RP-HPLC) method is typically suitable for analyzing phenoxyacetic acid derivatives. mdpi.com The purity of the compound is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Table 3: Example of an HPLC Method for Purity Analysis

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 70% A / 30% B to 10% A / 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time ~8.5 minutes
Purity Assessment >99% (by peak area)

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. walisongo.ac.id The compound is spotted on a silica gel plate, which is then developed in a suitable solvent system. The position of the spot, represented by its retention factor (Rf), is characteristic of the compound in that solvent system. A pure compound should ideally show a single spot.

Stationary Phase: Silica gel 60 F₂₅₄

Mobile Phase: A mixture of ethyl acetate and n-hexane (e.g., 1:1 v/v) is often effective for compounds of this polarity.

Visualization: The plate is typically visualized under UV light (254 nm), where the aromatic rings will absorb light and appear as dark spots.

Retention Factor (Rf): A typical Rf value might be in the range of 0.4-0.5, indicating moderate polarity and good separation from starting materials.

By employing these advanced analytical techniques, the precise structure of this compound can be unequivocally confirmed, and its purity can be determined with a high degree of confidence.

Biological Activities and Molecular Interactions of 4 Benzylsulfamoyl Phenoxy Acetate

Enzyme Inhibition and Activation Profiling

The interaction of [4-(Benzylsulfamoyl)phenoxy]acetate with various enzymes has been a subject of interest, although specific data for this exact compound is limited in the public domain. Research has more broadly focused on structurally related molecules.

Carbonic Anhydrase Isozyme Selectivity and Inhibition Kinetics Research

For instance, a series of novel 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides were synthesized and evaluated for their inhibitory action against human (h) CA isozymes hCA I, II, and VII. unifi.it Several of these compounds demonstrated potent, subnanomolar inhibition constants and high selectivity for the brain-associated hCA VII isoform over the widespread hCA I and II isoforms. unifi.it Similarly, another study investigated alkyl/benzyl (B1604629) (4-sulphamoylphenyl)carbamimidothioates, which showed moderate to low nanomolar inhibition against hCA I, II, and VII. nih.gov These findings underscore that modifications to the core sulfonamide structure significantly influence potency and isozyme selectivity. unifi.itnih.gov

Compound ClassTarget IsozymesInhibition Constants (Kᵢ)Selectivity Profile
4-(3-Alkyl/benzyl-guanidino)benzenesulfonamideshCA I, hCA II, hCA VIISubnanomolar to micromolar rangeSome compounds showed high selectivity for hCA VII over hCA I and II. unifi.it
Alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioateshCA I, hCA II, hCA VII, hCA XIIIModerate to low nanomolar for hCA I, II, VIILess effective against hCA XIII; some selectivity observed. nih.gov
Quinazoline-linked BenzenesulfonamideshCA I, hCA II, hCA IX, hCA XIINanomolar rangeVaried selectivity depending on the specific derivative. mdpi.com

Table 1: Carbonic Anhydrase Inhibition by Compounds Structurally Related to this compound.

Glucokinase Allosteric Activation and Mechanistic Insights

Specific mechanistic studies or activation data for this compound as a glucokinase (GK) activator are not detailed in available scientific reports. However, the development of small-molecule glucokinase activators (GKAs) is a major area of research for type 2 diabetes treatment. nih.govnih.gov These activators function by binding to an allosteric site on the GK enzyme, which increases the enzyme's affinity for glucose and/or its maximum reaction velocity (Vmax). nih.govnih.gov

Research into various chemical classes of GKAs, including acetamide (B32628) and benzamide (B126) derivatives, has been extensive. nih.govgoogle.com For example, a series of 1-methyl-3-(pyridine-2-yl)-urea compounds featuring a phenoxy substituent were investigated as GKAs. nih.gov These compounds were found to activate GK with nanomolar potency, and structure-activity relationship (SAR) studies showed that substitutions on the phenoxy ring could significantly modulate this activity. nih.gov The general mechanism for GKAs involves stabilizing a high-affinity "closed" conformation of the enzyme, which lowers the glucose concentration required for its activation. nih.gov This allosteric activation enhances glucose-stimulated insulin (B600854) secretion from pancreatic β-cells and increases glucose uptake and glycogen (B147801) synthesis in the liver. nih.govnih.gov

GKA Compound SeriesActivation ParameterKey Findings
1-methyl-3-(pyridine-2-yl)-urea derivatives with phenoxy substituentEC₅₀Potency in the nanomolar range (e.g., EC₅₀ of 60 nM for AM-2394). nih.gov
Benzamide derivatives3D-QSAR, DockingIdentified key structural features for GK activation, including hydrogen bonding with Arg63. nih.gov
Acetamide derivativesIn vitro activationCompounds demonstrated liver-selective glucokinase activation. google.com

Table 2: Glucokinase Activation by Structurally Related Compound Classes.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Modulation Studies

There is currently no available scientific literature detailing the modulatory effects of this compound on either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Research into cholinesterase inhibitors has primarily focused on other chemical scaffolds, such as carbamates, which are known to potently inhibit these enzymes and are used in the treatment of Alzheimer's disease. nih.gov

Investigation of Other Enzyme Targets (e.g., α-Chymotrypsin)

No published studies were identified that investigate the interaction between this compound and the enzyme α-chymotrypsin.

Receptor Interaction and Ligand Binding Studies

The interaction of this compound with neuronal and immune receptors is a field with limited specific data.

Cannabinoid Receptor (CB2) Binding Affinity and Functional Selectivity Research

Specific research detailing the binding affinity or functional selectivity of this compound at the cannabinoid receptor 2 (CB2) is not present in the current body of scientific literature. The CB2 receptor is a therapeutic target of significant interest, primarily for its role in immune modulation and inflammation, without the psychoactive effects associated with the CB1 receptor. google.comnih.gov

Research into CB2 ligands has identified a wide variety of structurally diverse compounds, from classic cannabinoids to synthetic aminoalkylindoles and pyrrolobenzodiazepines. mdpi.comlumirlab.com These ligands exhibit a phenomenon known as functional selectivity, where different agonists binding to the same receptor can stabilize distinct receptor conformations, leading to the activation of different downstream signaling pathways (e.g., G-protein-mediated adenylyl cyclase inhibition versus β-arrestin recruitment). nih.gov For example, studies have shown that while some CB2 agonists robustly activate both pathways, others show a clear bias toward one over the other. nih.gov This highlights the complexity of CB2 pharmacology and the need to characterize the specific signaling profile of any potential ligand.

CompoundReceptorBinding Affinity (Kᵢ)Functional Activity
11-HydroxycannabinolCB1 / CB238.0 nM / 26.6 nMCB1 agonist, weak CB2 antagonist. lumirlab.com
11-Hydroxycannabinol-DMHCB1 / CB2100 pM / 200 pMPotent agonist at both receptors. lumirlab.com
Compound 4k (PBD analog)CB2146 nMSelective CB2 ligand. mdpi.com
Compound 4q (PBD analog)CB2137 nMSelective CB2 ligand. mdpi.com

Table 3: Binding Affinities of Various Ligands at Cannabinoid Receptors.

Exploration of Endothelin Receptor Antagonism

Characterization of Potassium Channel Blocking Effects

Potassium channels are vital for the functioning of nerve and muscle cells, and their modulation can have significant physiological effects. Blockers of these channels are investigated for various therapeutic applications. However, a thorough search of the scientific literature yielded no studies on the effects of this compound on any type of potassium channel. Its potential to act as a potassium channel blocker is currently unknown.

Antimicrobial Spectrum and Mechanisms of Action

The antimicrobial potential of novel chemical compounds is a critical area of research in the face of rising antibiotic resistance.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

No studies were found that evaluated the antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacterial strains. While other phenoxy derivatives and acetate-containing compounds have been assessed for antibacterial properties, the specific activity of this compound has not been reported. mdpi.comnih.gov

Antifungal Efficacy and Fungal Target Identification

Similarly, there is no available research on the antifungal properties of this compound. The potential of this compound to inhibit fungal growth or the identification of any specific fungal targets it might interact with remains an open area for investigation.

Anti-Tubercular Activity Research

Tuberculosis remains a significant global health issue, and the search for new anti-tubercular agents is ongoing. nih.gov Research into related structures, such as phenoxyalkylbenzimidazoles and other phenoxyphenyl derivatives, has shown some promise. nih.govmdpi.com However, there are no published findings on the specific activity of this compound against Mycobacterium tuberculosis.

Antiviral Efficacy and Viral Target Identification (e.g., HBV encapsidation inhibition)

The development of new antiviral agents is a key focus of pharmaceutical research. Inhibition of hepatitis B virus (HBV) encapsidation is one of the modern strategies being explored. nih.govnih.gov A review of the literature and patent databases found no evidence of this compound being investigated for antiviral activity against HBV or any other virus. Its potential to inhibit viral replication or targets such as capsid assembly has not been studied.

Antiparasitic Potential and Target Validation (e.g., protozoal diseases)

Specific studies validating the antiparasitic or antiprotozoal activity of this compound are not found in the current body of scientific research. However, the sulfonamide moiety within its structure is a well-established pharmacophore in the development of antimicrobial agents.

The general class of sulfonamides has been associated with a range of biological activities, including antiprotozoal effects. longdom.orgcerradopub.com.br For instance, certain sulfonamide derivatives have been investigated for their potential against various protozoan parasites. nih.gov These compounds often act by inhibiting essential metabolic pathways in the parasites, which are absent in the host. Given that the core structure of this compound includes a benzenesulfonamide (B165840) group, it could be hypothesized that the compound may warrant investigation for potential activity against protozoal diseases. Target validation would require screening against specific parasites like Plasmodium falciparum (malaria), Trypanosoma species, or Leishmania species to determine if the compound interacts with relevant parasitic molecular targets.

Antioxidant Activity and Reactive Oxygen Species Scavenging Mechanisms

There is no specific data available on the antioxidant activity or reactive oxygen species (ROS) scavenging mechanisms of this compound. However, both the phenoxyacetate (B1228835) and sulfonamide components have been explored for their roles in modulating oxidative stress.

Phenoxyacetamide derivatives have been reported to possess antioxidant activity, suggesting they may protect biological systems from the harmful effects of oxidative processes. mdpi.com Similarly, some benzenesulfonamide derivatives have demonstrated antioxidant properties in various assays. nih.gov The mechanism of such activity often involves donating a hydrogen atom or an electron to neutralize free radicals, thereby terminating the oxidative chain reactions. It is plausible that this compound could exhibit antioxidant effects, but this would require confirmation through dedicated in vitro antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Anti-inflammatory and Immunomodulatory Pathway Investigations

Direct investigations into the anti-inflammatory or immunomodulatory pathways affected by this compound have not been reported. Nevertheless, the foundational structures of the compound are linked to anti-inflammatory effects.

Sulfonamides are a cornerstone of several anti-inflammatory drugs. Their mechanisms often involve the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenase (COX) or carbonic anhydrase. longdom.orgnih.gov Likewise, various phenoxy acid hydrazides and related derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov These findings suggest that this compound could be a candidate for anti-inflammatory research. Future investigations would need to explore its effects on inflammatory markers, such as prostaglandins (B1171923) and cytokines (e.g., TNF-α, IL-6), and its interaction with pathways like NF-κB or MAPK signaling in relevant cellular models.

Antiproliferative Effects and Apoptosis Induction in Cellular Models

While there are no studies on the antiproliferative effects of this compound, the broader classes of sulfonamides and phenoxy derivatives are well-known in cancer research for their potential to inhibit cell growth and induce apoptosis.

Benzenesulfonamide derivatives are actively used as anticancer agents and have shown efficacy against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (Du-145) cancers. longdom.org The mechanisms often involve cell cycle arrest and induction of apoptosis. Similarly, novel phenoxy thiazoles and other phenoxy derivatives have demonstrated significant cytotoxic and anti-proliferative activity against multiple cancer cell types, sometimes mediated through pathways involving p53. nih.gov Some phenoxyacetamide derivatives have been identified as potent inducers of apoptosis in liver cancer cells (HepG2). mdpi.com

Based on these precedents, this compound could theoretically possess antiproliferative properties. To validate this potential, the compound would need to be tested in various cancer cell line models to determine its IC₅₀ (half-maximal inhibitory concentration) and to elucidate its mechanism of action, such as its ability to induce apoptosis (programmed cell death) through caspase activation or to cause cell cycle arrest at specific checkpoints.

Potential Activities of Constituent Chemical Classes

Since direct experimental data for this compound is unavailable, the following table summarizes the known biological activities of its parent chemical classes.

Chemical ClassAntiparasitic/AntiprotozoalAntioxidantAnti-inflammatoryAntiproliferative/Apoptotic
Benzenesulfonamides Yes longdom.orgcerradopub.com.brnih.govYes nih.govYes longdom.orgnih.govYes longdom.orgnih.gov
Phenoxyacetates/amides Not widely reportedYes mdpi.comYes nih.govYes mdpi.comnih.gov

Structure Activity Relationship Sar Studies of 4 Benzylsulfamoyl Phenoxy Acetate Derivatives

Systematic Modification of the Benzyl (B1604629) Moiety and its Influence on Biological Activity

The benzyl group of [4-(Benzylsulfamoyl)phenoxy]acetate has been a primary focus for structural modifications to explore its impact on biological efficacy. Alterations to this part of the molecule have demonstrated significant effects on the compound's activity, highlighting the importance of this region for molecular interactions.

Key findings from these modifications include:

Substitution Patterns: The position and nature of substituents on the benzyl ring play a crucial role. For instance, in related compound series, the introduction of specific substituents has been shown to modulate activity.

Bioisosteric Replacements: Replacing the benzyl group with other aromatic or heterocyclic rings has been explored to improve properties such as potency and metabolic stability. For example, substituting the benzyl group with a pyridinylmethoxy or a phenoxybenzyloxy group has been investigated in similar molecular scaffolds. nih.gov

The following table summarizes the effects of various substitutions on the benzyl moiety:

ModificationObserved Effect on Biological Activity
Introduction of a 4-fluorobenzyloxy group at the 2-position of a related diamino substituted phenyl ring.Led to a dramatic drop-off in potency. nih.gov
Replacement with a 2-(3-pyridinyl)methoxy group.Investigated as a structural analog. nih.gov
Replacement with a 2-(4-phenoxybenzyloxy) group.Prepared as a structural analog. nih.gov

Impact of Substitutions on the Sulfamoyl-Linked Phenyl Ring

Important observations include:

Steric Hindrance: The size and position of substituents can introduce steric hindrance, which may either enhance or diminish binding affinity depending on the topology of the target's binding site. In some cases, bis-substituted phenyl groups have been found to be necessary for activity. nih.gov

The table below illustrates the impact of different substitution patterns on the sulfamoyl-linked phenyl ring:

SubstitutionEffect on Biological Activity
Elimination of methyl groups from a 2,5-dimethylphenyl substituent.Resulted in inactive des-methyl compounds. nih.gov
Replacement of a methyl group with a bromo substituent.Aimed to verify functional group compatibility and serve as a reactive intermediate. nih.gov
Introduction of a 4-thiazole substituent.Resulted in inactive compounds, suggesting the necessity of a bis-substituted phenyl group. nih.gov

Variations within the Phenoxyacetate (B1228835) Tail and Their Pharmacological Consequences

The phenoxyacetate tail is a critical component for the pharmacological activity of this class of compounds. Modifications in this region have been shown to have profound effects on potency and selectivity.

Key research findings indicate that:

Carboxylic Acid Moiety: The acidic nature of the acetate (B1210297) group is often crucial for interaction with biological targets, frequently forming key hydrogen bonds or salt bridges.

Bioisosteric Replacement: Replacing the acetate group with other acidic functionalities, such as tetrazoles, has been explored. However, in one study, this led to a significant reduction in inhibitory potency. nih.gov

Alpha-Substitution: The addition of substituents to the α-carbon of the acetate group can influence both potency and metabolic stability. For example, adding an (S)-methyl group to the α-carbon of the acetate resulted in a notable decrease in inhibitory activity. nih.gov

The following table details the pharmacological consequences of modifying the phenoxyacetate tail:

ModificationPharmacological Consequence
Bioisosteric replacement of acetates with tetrazoles.8-fold reduction in inhibitory potency. nih.gov
Addition of an (S)-methyl group to the α-carbon of acetates.3-fold reduction in inhibitory potency. nih.gov

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional arrangement of a molecule, or its conformation, is intrinsically linked to its biological activity. Conformational analysis of this compound derivatives helps to understand how the molecule orients itself to interact with its biological target.

Key aspects of conformational analysis include:

Rotatable Bonds: The molecule possesses several rotatable bonds, allowing it to adopt various conformations. The preferred conformation for biological activity is often the one that best fits into the binding site of the target protein.

Molecular Docking: Computational studies, such as molecular docking, are often employed to predict the binding mode of these derivatives. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, docking studies of similar compounds have shown how they can fit into the binding sites of enzymes like COX-2. daneshyari.com

NMR Spectroscopy: Experimental techniques like NMR spectroscopy can provide information about the solution-state conformation of these molecules, which can then be correlated with their biological profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.orgnih.gov This approach is valuable for predicting the activity of novel derivatives and guiding the design of more potent compounds.

Key elements of QSAR studies on related compounds include:

Descriptor Calculation: A wide range of physicochemical properties, known as molecular descriptors, are calculated for each compound in the series. These can include hydrophobic (pi), electronic (sigma), and steric (molar refraction) parameters. nih.gov

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a QSAR model that correlates the descriptors with the observed biological activity. nih.goveurekaselect.com For instance, a QSAR model for phenoxy and benzyloxy acid derivatives showed that potency correlated positively with the pi values of substituents. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. rsc.orgfrontiersin.org This often involves using an external set of compounds that were not used in the model's development. rsc.org Successful QSAR models can serve as effective screening tools to identify promising new drug leads. rsc.org

Computational and Theoretical Investigations of 4 Benzylsulfamoyl Phenoxy Acetate

Molecular Docking Simulations to Predict Binding Modes and Affinities

No studies detailing molecular docking simulations of [4-(Benzylsulfamoyl)phenoxy]acetate with any specific protein targets were found. Consequently, information regarding its binding modes, affinities (such as docking scores or binding free energies), and key molecular interactions is unavailable.

Protein-Ligand Interaction Fingerprinting

Without molecular docking studies, no data on protein-ligand interaction fingerprints, which would typically categorize the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between this compound and a target protein, could be retrieved.

Binding Site Characterization and Hotspot Identification

There is no information available characterizing the binding site of any protein in complex with this compound. Identification of binding hotspots, which are energetically important regions within the binding site, is also not documented.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions

No publications were found that have performed molecular dynamics simulations on this compound. As a result, there is no information on its conformational stability in a biological environment or the dynamic nature of its interactions with any protein target over time.

Quantum Chemical Calculations (e.g., DFT, QTAIM) for Electronic Structure and Reactivity

A search for quantum chemical calculations, such as Density Functional Theory (DFT) or Quantum Theory of Atoms in Molecules (QTAIM), applied to this compound yielded no results. Therefore, details on its electronic structure, reactivity, molecular orbital energies, or charge distribution are not available in the public domain.

Virtual Screening and Ligand-Based Drug Design Approaches

No literature was found that describes the use of this compound as a scaffold or hit compound in virtual screening campaigns or in the development of ligand-based drug design models like pharmacophores or QSAR models.

In Silico ADME Predictions Relevant to Research Design

While in silico ADME (Absorption, Distribution, Metabolism, and Excretion) properties can be predicted by various software, no published research has reported such predictions for this compound. Therefore, no data on its predicted physicochemical properties, pharmacokinetic characteristics, or drug-likeness is available to be presented.

Medicinal Chemistry and Drug Discovery Implications for 4 Benzylsulfamoyl Phenoxy Acetate

Lead Identification and Optimization Strategies Based on the Scaffold

The identification of a lead compound is a critical first step in drug discovery. For scaffolds like [4-(Benzylsulfamoyl)phenoxy]acetate, lead compounds are often identified through high-throughput screening or by analogy to existing compounds with known biological activity. Once a lead is identified, optimization strategies are employed to enhance its potency, selectivity, and pharmacokinetic profile.

A common strategy involves systematic exploration of the different structural components of the scaffold. For instance, in the development of dual agonists for the free fatty acid receptor 1 (FFA1) and peroxisome proliferator-activated receptor δ (PPARδ), researchers started with a phenoxyacetic acid-based lead compound and performed systematic modifications. This led to the identification of an optimal compound with significantly improved glucose-lowering effects. nih.gov

Structure-based design is another powerful optimization tool. This approach was used to develop potent and selective TYK2 inhibitors from a 4-aminopyridine (B3432731) benzamide (B126) scaffold. nih.gov By making specific modifications, such as introducing a 2,6-dichloro-4-cyanophenyl group and a (1R,2R)-2-fluorocyclopropylamide moiety, researchers achieved enhanced TYK2 potency and selectivity over other Janus kinases (JAKs). nih.gov This type of rational, structure-guided optimization could be applied to the this compound scaffold to refine its interaction with a specific biological target.

Table 1: Lead Optimization Examples for Related Scaffolds

Scaffold/Lead Compound Target(s) Optimization Strategy Outcome Reference
Phenoxyacetic acid derivative FFA1/PPARδ Systematic exploration of scaffold Identification of a dual agonist with greater glucose-lowering effects. nih.gov
4-Aminopyridine benzamide TYK2 Structure-based design, modification of phenyl and amide groups Improved potency and selectivity, good oral exposure. nih.gov

Scaffold Hopping and Bioisosteric Replacements for Enhanced Properties

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel chemotypes, improve drug-like properties, and circumvent existing patents. nih.govresearchgate.net Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, leading to a comparable biological response. researchgate.net Scaffold hopping is a more significant change, replacing the central core of a molecule while preserving the orientation of key binding groups. nih.gov

These techniques are used to address issues such as poor metabolic stability, toxicity, or to improve synthetic accessibility. u-strasbg.fr For example, in the optimization of inhibitors for the Keap1-Nrf2 protein-protein interaction, the acetate (B1210297) group of a lead compound was subjected to bioisosteric replacement. nih.gov Replacing the acetate with a tetrazole or adding a methyl group to the α-carbon of the acetate resulted in a significant reduction in inhibitory potency, demonstrating the sensitivity of this position to modification. nih.gov Such studies provide valuable information for guiding further design efforts.

The application of these principles to the this compound core could involve:

Bioisosteric replacement of the carboxylic acid: Replacing the acid with a tetrazole, hydroxamic acid, or other acidic isosteres to modulate acidity, cell permeability, and metabolic stability.

Scaffold hopping of the phenoxy ring: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine (B92270), thiophene) to explore new intellectual property space and alter the vectoral projection of the substituents.

Modification of the sulfonamide linker: Exploring different linker lengths or rigidities to optimize the interaction with the target protein.

Table 2: Examples of Bioisosteric Replacement and Resulting Activity

Original Compound Moiety Bioisosteric Replacement Target Impact on Activity Reference
Acetate group Tetrazole Keap1-Nrf2 PPI 8-fold reduction in potency nih.gov

Rational Design of Derivatives with Improved Potency and Selectivity

Rational drug design aims to create new molecules with specific biological functions based on an understanding of the target's three-dimensional structure. nih.gov This approach allows for the design of derivatives with enhanced potency and selectivity, which are crucial for therapeutic efficacy and reducing off-target effects. nih.gov

For the this compound scaffold, rational design could involve several strategies:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing a series of analogs where specific parts of the molecule are systematically varied and then evaluating their biological activity. For example, SAR studies on substituted sulfamoyl benzamidothiazoles revealed that a bis-substituted phenyl group was necessary for activity in prolonging NF-κB activation. nih.gov Similarly, studies on 4-phenoxy-phenyl isoxazoles as acetyl-CoA carboxylase inhibitors showed that substituting the p-benzyloxy group with various alkoxy groups and introducing diverse amide and urea (B33335) substituents could significantly improve potency. nih.gov

Computational Modeling: Molecular docking and dynamics simulations can predict how a ligand binds to its target receptor. nih.gov This information can guide the design of new derivatives with improved binding affinity and selectivity. For instance, docking studies helped to elucidate the binding modes of a dual FFA1/PPARδ agonist, providing a rationale for its activity. nih.gov

A study on 4-(4-benzoylaminophenoxy)phenol derivatives as androgen receptor antagonists illustrates this process. nih.gov Researchers designed and synthesized a series of compounds, leading to the discovery of a derivative with potent activity against both wild-type and mutated forms of the receptor, highlighting the potential to overcome drug resistance. nih.gov

Table 3: SAR Findings for Related Scaffolds

Scaffold Modification Impact on Potency/Selectivity Reference
1,4-diamino substituted aromatic ring Introduction of an O-linked naphthalene (B1677914) group Remarkable improvement in inhibitory activity against Keap1-Nrf2 PPI. nih.gov
4-phenoxy-phenyl isoxazole (B147169) Substitution with specific alkoxy and amide groups Identification of a compound with potent ACC inhibitory activity (IC50=99.8 nM). nih.gov

Development of Multi-Targeted Ligands Derived from the Core Structure

The traditional "one molecule, one target" paradigm is being increasingly challenged by the development of multi-target-directed ligands (MTDLs). nih.gov This approach is particularly relevant for complex multifactorial diseases where modulating a single target may not be sufficient. Designing a single molecule that can interact with multiple targets can offer advantages in terms of efficacy and a simplified pharmacokinetic profile compared to combination therapies. nih.gov

The phenoxyacetic acid scaffold has already been shown to be amenable to the development of dual-acting ligands. A notable example is the creation of dual agonists for FFA1 and PPARδ for the potential treatment of type 2 diabetes. nih.gov By simultaneously activating FFA1 (promoting insulin (B600854) secretion) and PPARδ (improving insulin sensitivity), these compounds may exert synergistic glucose-lowering effects. nih.gov

Another strategy involves designing pan-agonists, such as those targeting all three PPAR subtypes (α, β, and γ). nih.gov Using a known PPAR pan-agonist as a starting point, researchers have employed computational methods like core hopping to generate novel compounds with the potential to activate all three receptors, offering a broader metabolic regulatory effect. nih.gov The this compound structure could serve as a foundation for similar MTDL design strategies, where the benzylsulfamoyl "tail" and the phenoxyacetic acid "head" could be independently optimized to interact with two different biological targets.

Intellectual Property Landscape and Patent Analysis for Sulfamoyl Phenoxyacetate (B1228835) Derivatives

The intellectual property (IP) landscape provides crucial insights into the novelty and commercial potential of a chemical scaffold. Patents covering sulfamoyl-substituted phenethylamine (B48288) derivatives have been filed, indicating their perceived value as therapeutic agents, particularly for conditions like hypertension and congestive heart failure due to their α-adrenergic blocking action. google.com

A review of patent databases reveals numerous applications and granted patents for compounds containing the phenoxyacetic acid moiety, often in the context of metabolic diseases. For example, patent US7301050B2 covers 4-((phenoxyalkyl)thio)-phenoxyacetic acids and their analogs, highlighting the continued interest in this class of compounds. google.com

For a new derivative of this compound to be patentable, it must be novel, non-obvious, and useful. The novelty would depend on whether the specific substitution pattern has been previously disclosed. The non-obviousness would be assessed based on whether a person skilled in the art would have been motivated to synthesize the compound based on existing knowledge. The extensive research into related scaffolds suggests that while the core may be known, novel and non-obvious substitutions that confer unexpected advantages in potency, selectivity, or pharmacokinetic properties could still be patentable.

Future Research Directions and Opportunities for 4 Benzylsulfamoyl Phenoxy Acetate

Addressing Challenges in Specificity and Potency

A primary hurdle in the development of any new therapeutic agent is achieving high specificity and potency towards its biological target. For [4-(Benzylsulfamoyl)phenoxy]acetate, future research should prioritize the identification of its specific molecular targets. The structural relative, N-[4-(Benzylsulfamoyl)phenyl]acetamide, has been studied for its three-dimensional conformation, which can inform the design of more specific molecules. researchgate.netresearchgate.net

Structure-activity relationship (SAR) studies will be instrumental in this endeavor. nih.govnih.gov By systematically modifying the chemical structure of this compound and observing the effects on biological activity, researchers can identify the key chemical motifs responsible for its therapeutic action. This approach has proven successful for other phenoxy derivatives, where modifications led to compounds with enhanced anti-inflammatory and analgesic activities. mdpi.com A similar strategy could unlock the full therapeutic potential of this compound.

For instance, the exploration of different substituents on the benzyl (B1604629) and phenoxy rings could modulate the compound's binding affinity and selectivity. The following table outlines potential modifications and their expected impact based on general principles of medicinal chemistry.

Modification Site Potential Substituents Anticipated Outcome
Benzyl RingElectron-donating groups (e.g., -OCH3, -CH3)Increased potency
Electron-withdrawing groups (e.g., -Cl, -NO2)Altered selectivity
Phenoxy RingHalogens (e.g., -F, -Cl)Improved metabolic stability
Acetate (B1210297) GroupBioisosteric replacements (e.g., tetrazole, carboxylic acid)Enhanced pharmacokinetic properties

Exploring Novel Therapeutic Applications for this compound and Analogues

The broad biological activities associated with sulfonamides and phenoxy acetates suggest that this compound and its derivatives could have a wide range of therapeutic applications. ajchem-b.comresearchgate.netmdpi.com Future research should explore these possibilities beyond any initially identified activity.

For example, various benzenesulfonamide (B165840) derivatives have demonstrated potential as anticancer and antimicrobial agents by inhibiting carbonic anhydrase IX. rsc.org Similarly, phenoxy derivatives have been investigated for their cytotoxic effects against various cancer cell lines. nih.govresearchgate.net A research avenue worth pursuing is the evaluation of this compound and its analogues for their anti-proliferative activity against different cancer cell lines.

Furthermore, given that some phenoxy acetamide (B32628) derivatives have shown promise as anti-mycobacterial agents, investigating the efficacy of this compound against Mycobacterium tuberculosis could open up new treatment paradigms for tuberculosis. mdpi.com The antioxidant properties of similar compounds also suggest a potential role in combating diseases associated with oxidative stress. researchgate.net

Advancements in Asymmetric Synthesis and Sustainable Chemical Routes

The development of efficient and sustainable synthetic methods is crucial for the commercial viability of any new drug. Future research should focus on developing asymmetric synthetic routes to produce enantiomerically pure forms of this compound and its analogues. This is important as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) can significantly accelerate the drug discovery process for this compound. nih.gov These computational tools can be employed to build predictive models for various properties of the compound and its analogues, including their biological activity, toxicity, and pharmacokinetic profiles.

For instance, quantitative structure-activity relationship (QSAR) models can be developed to predict the potency of new analogues based on their chemical structures. nih.gov This allows for the virtual screening of large compound libraries to identify the most promising candidates for synthesis and biological testing, thereby saving time and resources. Molecular docking simulations can also be used to predict the binding mode of this compound and its analogues to their biological targets, providing insights for the rational design of more potent inhibitors.

Collaborative Research Initiatives and Translational Research Prospects

The journey from a promising lead compound to a clinically approved drug is long and requires a multidisciplinary approach. Collaborative research initiatives between academic institutions, pharmaceutical companies, and contract research organizations will be essential for the successful development of this compound.

Translational research, which aims to bridge the gap between basic science and clinical application, will play a pivotal role. This involves conducting preclinical studies in animal models to evaluate the efficacy and safety of the compound before moving on to human clinical trials. Establishing collaborations with clinical researchers will be crucial for designing and conducting these trials effectively. Grant programs that promote collaborative and translational research can provide the necessary funding and infrastructure for such endeavors. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing [4-(Benzylsulfamoyl)phenoxy]acetate, and how is purity validated?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling benzylsulfamoyl groups to phenolic intermediates followed by esterification. For example, similar compounds (e.g., Ethane-1,2-diaminium (R)-2-[4-(1-carboxylatoethoxy)phenoxy]acetate) are synthesized under alkaline conditions using methyl chlorides or activated esters . Purification employs column chromatography or recrystallization, with purity validated via HPLC (>97% purity) and spectroscopic techniques (¹H/¹³C NMR, FT-IR). X-ray crystallography may confirm structural integrity in crystalline derivatives .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., sulfonamide NH at δ ~7-8 ppm, acetate carbonyl at ~170 ppm). FT-IR confirms sulfonamide (S=O stretching ~1350 cm⁻¹) and ester (C=O ~1740 cm⁻¹) groups .
  • Chromatography : Reverse-phase HPLC with UV detection (λ ~254 nm) assesses purity. Mass spectrometry (ESI-MS) determines molecular ion peaks and fragmentation patterns .

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies involve:

  • Temperature : Accelerated degradation tests at 40°C/75% RH for 4 weeks, monitored via HPLC.
  • pH Sensitivity : Incubation in buffers (pH 3–9) to assess ester hydrolysis.
  • Light Exposure : UV-Vis spectroscopy tracks photodegradation. Store in amber vials at -20°C under inert atmosphere to minimize decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.